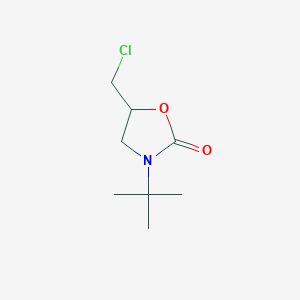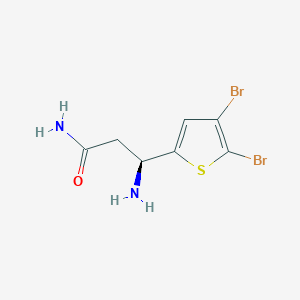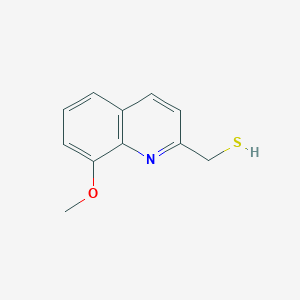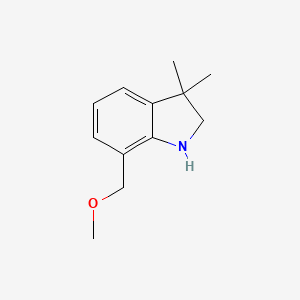
7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This particular compound features a methoxymethyl group attached to the seventh position of the indole ring, along with two methyl groups at the third position, making it a unique derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethyl-2,3-dihydro-1H-indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding the parent indole structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 7-formyl-3,3-dimethyl-2,3-dihydro-1H-indole or 7-carboxy-3,3-dimethyl-2,3-dihydro-1H-indole.
Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and enzyme activity, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-indole: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
7-Methyl-3,3-dimethyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its chemical and biological properties.
7-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-indole: Contains a hydroxyl group, which significantly alters its reactivity and solubility.
Uniqueness
The presence of the methoxymethyl group at the seventh position of the indole ring in 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole imparts unique chemical properties, such as increased reactivity towards electrophiles and the ability to undergo specific metabolic transformations. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
7-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-11-9(7-14-3)5-4-6-10(11)12/h4-6,13H,7-8H2,1-3H3 |
Clé InChI |
VCVKGWFUQNNGFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C(C=CC=C21)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
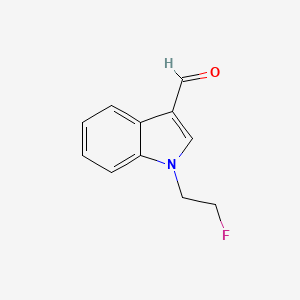



![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
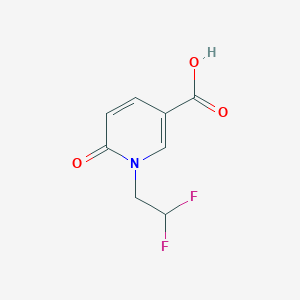
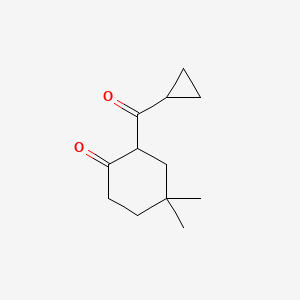
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
